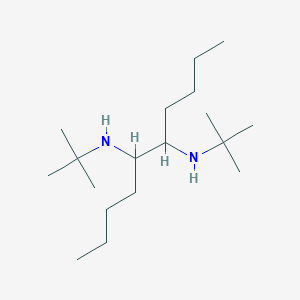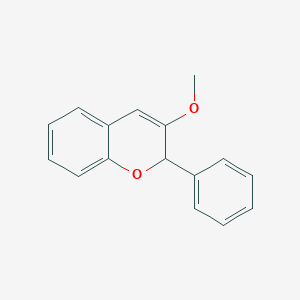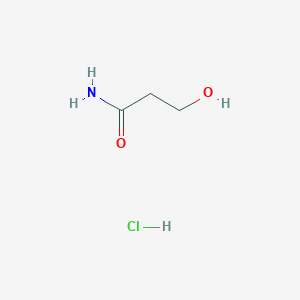
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine is an organic compound with the molecular formula C18H38N2 It is characterized by the presence of two tert-butyl groups attached to a decane backbone, specifically at the 5th and 6th positions, with amine groups at these positions as well
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5,N~6~-Di-tert-butyldecane-5,6-diamine typically involves the alkylation of decane with tert-butyl groups followed by the introduction of amine groups. One common method involves the use of tert-butyl chloride and a suitable base to introduce the tert-butyl groups. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of N5,N~6~-Di-tert-butyldecane-5,6-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of new functional groups in place of tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N5,N~6~-Di-tert-butyldecane-5,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar structure but with an ethylene backbone.
5,6-Di-tert-butyldecane: Lacks the amine groups, making it less reactive in certain chemical reactions.
Uniqueness
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine is unique due to the presence of both tert-butyl and amine groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63174-24-3 |
|---|---|
Molekularformel |
C18H40N2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
5-N,6-N-ditert-butyldecane-5,6-diamine |
InChI |
InChI=1S/C18H40N2/c1-9-11-13-15(19-17(3,4)5)16(14-12-10-2)20-18(6,7)8/h15-16,19-20H,9-14H2,1-8H3 |
InChI-Schlüssel |
JDSFHAATDQBUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(CCCC)NC(C)(C)C)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14503636.png)
![4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol](/img/structure/B14503647.png)



![5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione](/img/structure/B14503677.png)



![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)
